molecular formula C18H12BrNO4S B300937 (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300937
M. Wt: 418.3 g/mol
InChI Key: OUJVTJNZPGKSGO-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as BBT, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has drawn significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Activation of the AMPK pathway leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation. (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been found to inhibit the migration and invasion of cancer cells. In diabetic mice, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments. (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has poor solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. One area of research is to investigate the potential of (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione as an anticancer agent in vivo. Another area of research is to study the effects of (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione on other diseases, such as neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione and improving its solubility in water.

Synthesis Methods

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized by the condensation reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde and 3-benzyl-2,4-thiazolidinedione in the presence of a base. The reaction yields a yellow crystalline solid with a melting point of 220-222°C. The purity of the compound can be verified by using analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising results as an anticancer agent by inducing apoptosis and inhibiting the growth of cancer cells. In diabetes research, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and reduce blood glucose levels. Additionally, (5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory effects, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H12BrNO4S

Molecular Weight

418.3 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12BrNO4S/c19-13-8-15-14(23-10-24-15)6-12(13)7-16-17(21)20(18(22)25-16)9-11-4-2-1-3-5-11/h1-8H,9-10H2/b16-7-

InChI Key

OUJVTJNZPGKSGO-APSNUPSMSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4)Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)Br

Origin of Product

United States

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